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Compound of Interest |

Compound Name: 2-Allyl-6-aminophenylamine
CAS No.: 154490-93-4
Cat. No.: B131276
. J

3-Allyl-1,2-phenylenediamine, an allyl-substituted aromatic diamine, presents a unique
chemical scaffold of interest in medicinal chemistry and materials science. Its structure
combines the nucleophilic and coordinating properties of a vicinal diamine with the reactive
potential of an allyl group. These features make it a versatile building block for the synthesis of
heterocyclic compounds, polymers, and as a ligand in coordination chemistry. A thorough
understanding of its physicochemical properties is paramount for its effective application in
research and development, enabling predictions of its behavior in various chemical and
biological systems. This guide serves as a foundational resource for scientists working with this
compound.

Molecular Structure and Chemical Identity

The fundamental identity of a compound is defined by its molecular structure and associated
identifiers.

Table 1: Chemical Identity of 3-Allyl-1,2-phenylenediamine
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Identifier Value Source

IUPAC Name 3-allylbenzene-1,2-diamine PubChem
CAS Number 59649-56-8 PubChem
Molecular Formula CoH12N2 PubChem
Molecular Weight 148.21 g/mol PubChem
Canonical SMILES C1=CC(=C(C(=C1)N)N)CC=C PubChem
InChl Key BALSBZRRLGWBNA- PubChem
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Core Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in both chemical and
biological environments. These parameters are critical for designing experiments, developing
formulations, and predicting bioavailability.

Physical State and Appearance

At standard temperature and pressure, 3-Allyl-1,2-phenylenediamine is a solid. Its appearance
is not extensively documented in readily available literature, but related phenylenediamines are
often crystalline solids that can range from colorless to yellow or brown, often darkening upon
exposure to air and light due to oxidation.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is predicted to show characteristic signals for the
aromatic protons, the amine protons, and the protons of the allyl group. The aromatic
region would display complex splitting patterns due to the substitution pattern. The allyl
group would exhibit distinct signals for the vinylic and allylic protons.
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o 13C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to
the nine carbon atoms in the molecule. The chemical shifts would differentiate the
aromatic carbons from the carbons of the allyl group.

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching
vibrations for the primary amine groups, typically in the range of 3300-3500 cm~*. C-H
stretching vibrations for the aromatic ring and the allyl group would also be prominent.

Experimental Protocols for Physicochemical
Characterization

The following section details the methodologies for determining the key physicochemical
properties of 3-Allyl-1,2-phenylenediamine.

Determination of Purity and Identity via HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a
powerful technique for confirming the identity and assessing the purity of a compound.

Workflow for Purity and Identity Confirmation
Caption: Workflow for HPLC-MS analysis of 3-Allyl-1,2-phenylenediamine.
Step-by-Step Protocol:

o Sample Preparation: Accurately weigh and dissolve a small amount of 3-Allyl-1,2-
phenylenediamine in a suitable solvent such as methanol or acetonitrile to a final
concentration of approximately 1 mg/mL.

o Chromatographic Conditions:
o Column: Use a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 pum).

o Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in
water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

o Flow Rate: Set the flow rate to 1.0 mL/min.
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o Injection Volume: Inject 5-10 pL of the sample solution.

o Detection:

o UV Detection: Monitor the eluent using a UV detector at a wavelength where the
compound is expected to absorb, typically around 254 nm.

o Mass Spectrometry: Couple the HPLC to a mass spectrometer with an electrospray
ionization (ESI) source in positive ion mode. Scan for the expected protonated molecule
[M+H]* at m/z 149.11.

o Data Analysis: The purity of the sample can be estimated by the relative area of the main
peak in the chromatogram. The mass spectrum should confirm the molecular weight of the
compound.

Applications in Drug Development and Research

The structural motifs within 3-Allyl-1,2-phenylenediamine make it a valuable precursor in the
synthesis of various biologically active molecules. The 1,2-phenylenediamine core is a key
component in the synthesis of benzodiazepines and other heterocyclic systems that are
prevalent in pharmaceuticals. The allyl group offers a site for further chemical modification
through reactions such as oxidation, reduction, or addition reactions, allowing for the
generation of diverse chemical libraries for drug screening.

Safety and Handling

While specific toxicity data for 3-Allyl-1,2-phenylenediamine is not readily available, it should be
handled with the care typical for aromatic amines. Many compounds in this class are known to
be skin and eye irritants and may be harmful if ingested or inhaled. Appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn
when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed overview of the known and predicted physicochemical
properties of 3-Allyl-1,2-phenylenediamine. By understanding its chemical identity,
spectroscopic characteristics, and employing robust analytical methodologies, researchers can
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confidently utilize this compound in their synthetic and developmental endeavors. The provided
protocols offer a starting point for the in-house characterization and quality control of this
versatile chemical building block.

References

e PubChem. (n.d.). 3-allylbenzene-1,2-diamine. National Center for Biotechnology Information.
Retrieved February 20, 2026, from [Link]

e To cite this document: BenchChem. [Introduction: Understanding 3-Allyl-1,2-
phenylenediamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b131276#physicochemical-properties-of-2-allyl-6-
aminophenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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